

An In-depth Technical Guide to Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N α -Carbobenzyloxy-L-arginine (**Z-Arg-OH**), a critical reagent in peptide synthesis and various biochemical studies. This document includes tabulated quantitative data, detailed experimental protocols, and a visualization of its chemical structure.

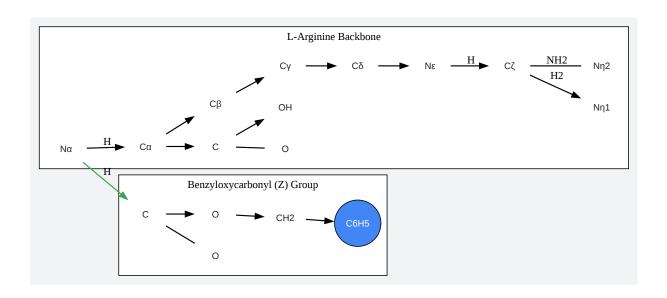
Core Compound Information

Nα-Carbobenzyloxy-L-arginine, commonly abbreviated as **Z-Arg-OH**, is an L-arginine derivative in which the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.[1] The Z-group can be selectively removed under specific conditions, typically through catalytic hydrogenolysis.[1]

Chemical Structure

The chemical structure of **Z-Arg-OH** is characterized by the presence of a benzyl chloroformate moiety attached to the alpha-amino group of L-arginine.





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Chemical structure of **Z-Arg-OH**.



Physicochemical Properties

A summary of the key physicochemical properties of **Z-Arg-OH** and its hydrochloride salt (**Z-Arg-OH**·HCl) is presented below.

Property	Z-Arg-OH	Z-Arg-OH·HCl	Reference
Synonyms	Nα-Z-L-Arginine, N2- Carbobenzyloxy-L- arginine	Cbz-L-arginine hydrochloride, Nα- Carbobenzyloxy-L- arginine hydrochloride	[1][2]
CAS Number	1234-35-1	56672-63-0	[2]
Molecular Formula	C14H20N4O4	C14H21CIN4O4	[2]
Molecular Weight	308.33 g/mol	344.79 g/mol	[2]
Appearance	White powder	Crystalline solid	[3]
Melting Point	171-174 °C (decomposes)	Not available	[3]
Optical Activity [α]20/D	-9 ± 1° (c=5 in 1 M HCl)	Not available	[2]
pKa (predicted)	3.90 ± 0.21	Not available	[3]
Solubility	Soluble in DMSO and water	Soluble in water and 1% acetic acid	[1][3]

Experimental Protocols Synthesis of Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH)

This protocol describes a general method for the synthesis of **Z-Arg-OH** from L-arginine.

Materials:

- L-arginine
- · Benzyl chloroformate (Cbz-Cl)

Foundational & Exploratory





•	Sodium	bicarbonate	(NaHCO3)) or other	suitable	base
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- Water
- Acetone
- Diethyl ether
- Ice bath
- Magnetic stirrer and stir bar
- Reaction flask
- Separatory funnel
- Filtration apparatus

Procedure:

- Dissolution of L-arginine: Dissolve L-arginine in a cooled aqueous solution of sodium bicarbonate. The base is essential to neutralize the hydrochloric acid that is formed during the reaction.
- Addition of Benzyl Chloroformate: While vigorously stirring the L-arginine solution in an ice bath, slowly add benzyl chloroformate. The slow addition is crucial to control the reaction temperature and prevent side reactions.
- Reaction: Continue stirring the mixture at a low temperature for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is typically acidified to precipitate the product. The crude **Z-Arg-OH** is then collected by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone-water or ethanol-water, to yield pure Nα-Carbobenzyloxy-L-arginine.



Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of **Z-Arg-OH**.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or other suitable buffer components

Chromatographic Conditions:

- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compound. For example, 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm (due to the benzene ring in the Z-group)
- Injection Volume: 10 μL
- Column Temperature: 25 °C

Sample Preparation:

• Dissolve a small amount of **Z-Arg-OH** in the initial mobile phase composition.

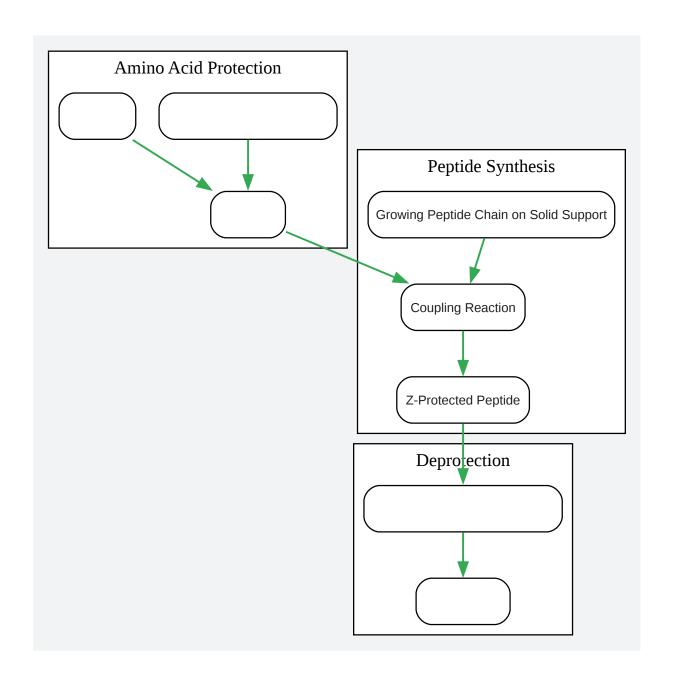


• Filter the sample through a $0.45~\mu m$ syringe filter before injection to remove any particulate matter.

Signaling Pathways and Logical Relationships

The primary role of **Z-Arg-OH** is as a protected amino acid in the logical workflow of peptide synthesis. The following diagram illustrates its position in this process.





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Workflow of **Z-Arg-OH** in peptide synthesis.



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